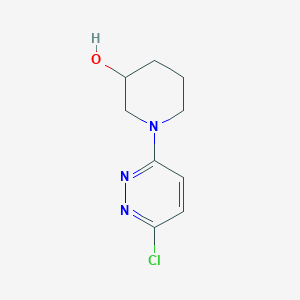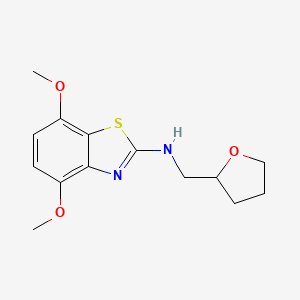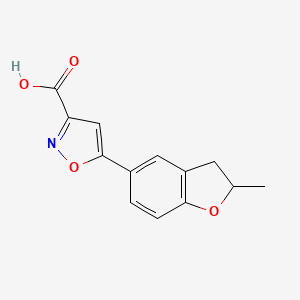
Camphorquinone-10-sulfonic acid,hydrate
説明
Camphorquinone-10-sulfonic acid, hydrate is a crystalline, water-soluble compound known for its utility in various scientific and industrial applications. It is a derivative of camphor, a bicyclic organic compound, and is characterized by the presence of a sulfonic acid group and a hydrate molecule.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of camphorquinone-10-sulfonic acid, hydrate typically begins with camphor as the starting material.
Sulfonation Reaction: The camphor undergoes a sulfonation reaction, where it is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Hydration: The resulting camphorquinone-10-sulfonic acid is then hydrated to form the hydrate version of the compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process, where the reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity.
Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the desired quality.
Types of Reactions:
Oxidation: Camphorquinone-10-sulfonic acid, hydrate can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of camphorquinone-10-sulfonic acid.
Reduction Products: Reduced forms of the compound, such as alcohols.
Substitution Products: Compounds where the sulfonic acid group has been replaced by other functional groups.
科学的研究の応用
Camphorquinone-10-sulfonic acid, hydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies, particularly in the modification of arginine residues in proteins.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which camphorquinone-10-sulfonic acid, hydrate exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound can modify guanidino groups of arginine residues in proteins.
Pathways Involved: The reversible modification of arginine residues can affect protein function and interactions, making it useful in biochemical research.
類似化合物との比較
Camphor-10-sulfonic acid: A closely related compound without the hydrate molecule.
Camphorquinone: The parent compound without the sulfonic acid group.
Uniqueness:
Water Solubility: Camphorquinone-10-sulfonic acid, hydrate is water-soluble, which distinguishes it from many other camphor derivatives.
Reactivity: Its ability to undergo specific reactions, such as the reversible modification of arginine residues, makes it unique among similar compounds.
特性
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2/t6-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBEDZBQAKLIO-MIWKYWLESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355012-89-4 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1), (1S,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355012-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


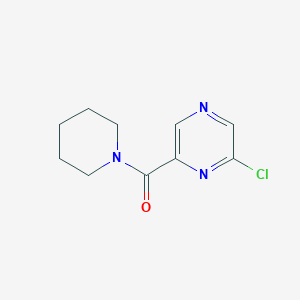
![5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1418304.png)
![3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid](/img/structure/B1418307.png)
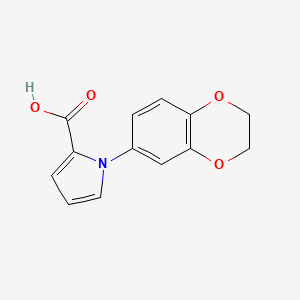
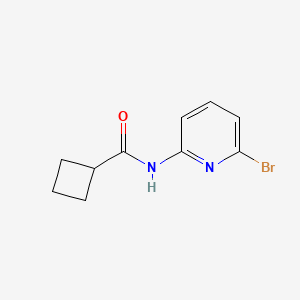
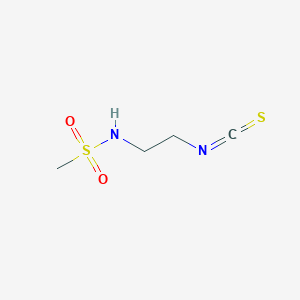
![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)
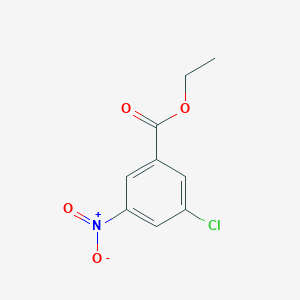
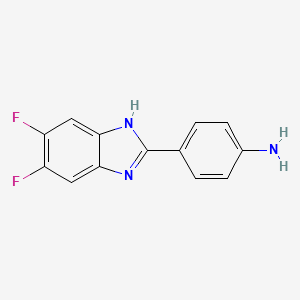
![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1418321.png)
